3-(2-Hydroxyphenyl)pentanedioic acid
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Overview
Description
3-(2-Hydroxyphenyl)pentanedioic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a pentanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyphenyl)pentanedioic acid typically involves the reaction of 2-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Hydroxyphenyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base
Major Products:
Oxidation: 3-(2-Oxo-phenyl)pentanedioic acid
Reduction: 3-(2-Hydroxyphenyl)pentanediol
Substitution: 3-(2-Alkoxyphenyl)pentanedioic acid
Scientific Research Applications
3-(2-Hydroxyphenyl)pentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of polymers and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyphenyl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the carboxylic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways.
Comparison with Similar Compounds
- 3-(2-Methoxyphenyl)pentanedioic acid
- 3-(2-Chlorophenyl)pentanedioic acid
- 3-(2-Nitrophenyl)pentanedioic acid
Comparison: 3-(2-Hydroxyphenyl)pentanedioic acid is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity. Compared to its methoxy, chloro, and nitro analogs, the hydroxy derivative exhibits stronger hydrogen bonding and different electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-hydroxyphenyl)pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c12-9-4-2-1-3-8(9)7(5-10(13)14)6-11(15)16/h1-4,7,12H,5-6H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZKWVWWBOFGAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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